6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Catalog No.
S948328
CAS No.
2098131-72-5
M.F
C12H22N4O
M. Wt
238.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-...

CAS Number

2098131-72-5

Product Name

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

IUPAC Name

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C12H22N4O/c1-4-5-7-16(3)11-9-12(17-8-6-13)15-10(2)14-11/h9H,4-8,13H2,1-3H3

InChI Key

VXPYSAYKASKIFM-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=CC(=NC(=N1)C)OCCN

Canonical SMILES

CCCCN(C)C1=CC(=NC(=N1)C)OCCN

Pharmaceutical Research

    Summary of the Application: This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds.

Agrochemical Innovation

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a chemical compound characterized by its unique pyrimidine structure, which includes an aminoethoxy group and a butyl chain. The presence of these functional groups contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is C${13}$H${20}$N$_{4}$O, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Typical for amines and pyrimidines. Notably, it may participate in:

  • Alkylation reactions: The amino group can react with alkyl halides to form more complex derivatives.
  • Reductive amination: This reaction involves the conversion of carbonyl compounds into amines using the compound as a nucleophile, which can lead to the formation of N-alkylated products .
  • Substitution reactions: The pyrimidine ring can also undergo electrophilic substitution, allowing for the introduction of additional functional groups.

Preliminary studies suggest that 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine exhibits significant biological activity. Its structural features may confer properties such as:

  • Antimicrobial activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiviral properties: There is potential for this compound to inhibit viral replication due to its interaction with viral proteins.
  • Anti-inflammatory effects: Similar pyrimidine derivatives have been studied for their ability to modulate inflammatory pathways.

The synthesis of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine can be achieved through several methods:

  • Reductive amination: This method involves the reaction of a suitable aldehyde with an amine in the presence of reducing agents such as sodium triacetoxyborohydride .
  • Alkylation of pyrimidine derivatives: Starting from a pyrimidine base, alkylation with butyl halides or other alkylating agents can introduce the butyl group.
  • Amine coupling reactions: The aminoethoxy group can be introduced through coupling reactions involving activated esters or halides.

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agricultural Chemistry: Investigated for use as a herbicide or pesticide due to its biological activity against pathogens.
  • Material Science: Potentially used in creating functional materials that respond to environmental stimuli.

Interaction studies are essential to understand how 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine interacts with biological systems:

  • Molecular docking studies: These studies help predict how the compound binds to target proteins, providing insight into its mechanism of action.
  • In vitro assays: Testing the compound against various cell lines can reveal its efficacy and safety profile.

Several compounds share structural similarities with 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine. Here are some notable examples:

Compound NameStructureUnique Features
2-AminoethanolSimple amineLacks the pyrimidine ring; simpler structure
ButylamineStraight-chain amineNo aromatic or heterocyclic components
N,N-DimethylpyrimidinaminePyrimidine derivativeContains dimethyl groups; lacks ethoxy functionality

The uniqueness of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine lies in its combination of a pyrimidine core with both an aminoethoxy and a butyl group, which may enhance its biological activity compared to simpler analogs.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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